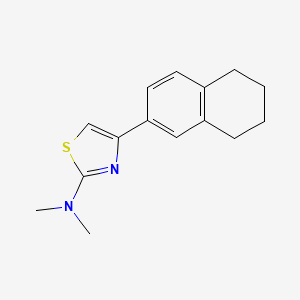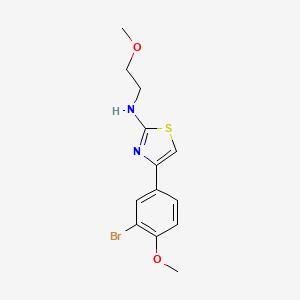
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application as a drug candidate. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is not fully understood. However, several studies have suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for the growth and replication of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole have been studied in vitro and in vivo. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell proliferation. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole in lab experiments include its potent biological activity, ease of synthesis, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions can be explored in the field of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole research. One of the potential directions is to investigate the structure-activity relationship of this compound to identify more potent analogs with improved biological activity. Moreover, the potential application of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole as a drug candidate for the treatment of various diseases can be further explored through preclinical and clinical studies. Additionally, the development of novel drug delivery systems can be explored to improve the bioavailability and efficacy of this compound.
In conclusion, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole is a promising chemical compound with potential application in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a drug candidate.
Métodos De Síntesis
The synthesis method of 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been reported in the literature using different approaches. One of the most commonly used methods involves the reaction of 4-fluorophenylhydrazine with 2-chloroacetyl chloride to obtain 4-(4-fluorophenyl) hydrazinylideneacetyl chloride, which is then reacted with 2-methylthio-1,3-propanediol in the presence of sodium methoxide to yield the desired product.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has been studied extensively for its potential application in the treatment of various diseases such as cancer, bacterial and fungal infections, and neurological disorders. Several studies have reported the anticancer activity of this compound against different cancer cell lines, including breast, lung, and liver cancer cells. Moreover, 3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole has also been shown to possess potent antibacterial and antifungal activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-20-14-17-16-13(10-4-6-11(15)7-5-10)18(14)9-12-3-2-8-19-12/h4-7,12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBEMSTUQWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1CC2CCCO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-methylsulfanyl-4-(oxolan-2-ylmethyl)-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)

![4-(Oxolan-2-ylmethylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7637228.png)

![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)

![4-[(3-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637260.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7637265.png)
![3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)